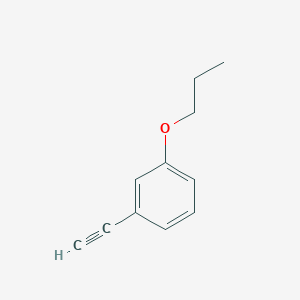

1-Ethynyl-3-propoxybenzene

Übersicht

Beschreibung

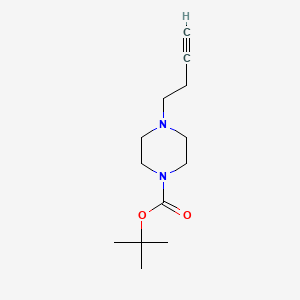

1-Ethynyl-3-propoxybenzene is a chemical compound with the CAS Number: 1565341-07-2 . It has a molecular weight of 160.22 and its IUPAC name is this compound .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h2,5-7,9H,3,8H2,1H3 . This code provides a specific representation of the molecule’s structure.Wissenschaftliche Forschungsanwendungen

Host–Guest Interactions : 1-Ethynyl-3-hydroxybenzene, a close variant of 1-Ethynyl-3-propoxybenzene, has shown interesting properties in host–guest interactions. In a study by Schmittel et al. (2001), the coupling of this compound under Sonogashira conditions resulted in a unique crystalline arrangement, characterized by hydrogen bonds and unexpected host–guest complex formation in a crystalline state (Schmittel, Morbach, Engelen, & Panthöfer, 2001).

Cyclocarbonylation Reactions : Datta and Liu (2005) explored the cyclocarbonylation of 1-ethynyl-2-allenylbenzenes, closely related to this compound. They found that these compounds can undergo cyclocarbonylation to form 1H-cyclopenta[a]inden-2-ones using molybdenum carbonyl reagents, indicating potential applications in organic synthesis (Datta & Liu, 2005).

Oligonucleotide Synthesis : Griesang and Richert (2002) synthesized oligonucleotides containing a nucleotide analog with an ethynylfluorobenzene, closely related to this compound. This demonstrates its potential application in modifying oligonucleotides, which is crucial in genetic research and biotechnology (Griesang & Richert, 2002).

Ion-Pi Interactions : Lucas et al. (2009) investigated the substituent effect of the ethynyl group in ion-pi interactions, using 1,3,5-triethynylbenzene systems. This research highlights the influence of ethynyl groups on molecular interactions, which is critical in understanding chemical and biological processes (Lucas, Quiñonero, Frontera, & Deyà, 2009).

Sensing Applications : Hayat et al. (2013) developed a highly sensitive ochratoxin A impedimetric aptasensor using a compound with an active ethynyl group, demonstrating the utility of ethynyl derivatives in the development of advanced sensors (Hayat, Sassolas, Marty, & Radi, 2013).

Optical Properties : Amin et al. (2017) studied the synthesis and optical properties of acceptor and donor substituted alkoxy(phenyleneethynylenes). Their research shows the potential use of ethynyl derivatives in developing materials with unique optical characteristics, relevant in photonics and electronics (Amin et al., 2017).

These studies collectively demonstrate the diverse applications of this compound and related compounds in fields such as organic chemistry, materials science, sensor technology, and biotechnology.

The scientific research applications of this compound are diverse and span various fields, as evidenced by the following research findings:

Oligonucleotide Synthesis :

- This compound derivatives are used in the synthesis of oligonucleotides. A study demonstrated the preparation of a nucleotide analog with an ethynylfluorobenzene moiety, which exhibited enhanced stability in duplex structures compared to those containing difluorotoluene (Griesang & Richert, 2002).

Host–Guest Chemistry :

- The compound, when coupled with other organic moieties, forms novel structures with unique host–guest interactions. An example is the formation of a ‘screw’-type arrangement with water molecules leading to an unexpected complex in a crystalline state (Schmittel, Morbach, Engelen, & Panthöfer, 2001).

Chemical Synthesis :

- It is involved in molybdenum-mediated cyclocarbonylation reactions, as shown in the synthesis of cyclopenta[a]inden-2-ones, with high yields (Datta & Liu, 2005).

Material Science :

- In material science, it has applications in the development of substances with unique optical properties. For instance, acceptor and donor-substituted alkoxy(phenyleneethynylenes) have been synthesized, demonstrating good thermal stability and distinct emission properties (Amin et al., 2017).

Sensors and Detection :

- It is used in the fabrication of sensitive and reusable electrochemical sensors. An aptasensor for ochratoxin A detection employed a layer with active ethynyl groups derived from this compound (Hayat, Sassolas, Marty, & Radi, 2013).

Polymer Chemistry :

- In polymer chemistry, it is used for the synthesis of hyperbranched poly(p-phenylene ethynylenes), which have diverse molecular weights and potential applications in coatings, adhesives, and electronics (Mendez, Schroeter, & Weder, 2007).

Safety and Hazards

The safety information available indicates that 1-Ethynyl-3-propoxybenzene may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .

Eigenschaften

IUPAC Name |

1-ethynyl-3-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-3-8-12-11-7-5-6-10(4-2)9-11/h2,5-7,9H,3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULZWSPUDPHQRML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459321.png)

![5-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid](/img/structure/B1459322.png)

![6,6-Difluorobicyclo[3.1.0]hexan-3-amine](/img/structure/B1459329.png)

![6-Chloro-3-methyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1459339.png)

![6-Chloro-3-methyl-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1459340.png)